

Unlocking the Therapeutic Potential of Uvarigranol B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: UVARIGRANOL B

Cat. No.: B597468

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Shanghai, China – November 19, 2025 – **Uvarigranol B**, a polyoxygenated cyclohexene isolated from the medicinal plant *Uvaria grandiflora*, is emerging as a compound of significant interest for therapeutic applications. While direct and extensive research on **Uvarigranol B** is in its nascent stages, compelling evidence from structurally analogous compounds found in the same plant suggests a strong potential for anticancer, anti-inflammatory, and anti-diabetic properties. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals, synthesizing the current understanding of this class of compounds and offering a roadmap for future investigation.

The therapeutic promise of **Uvarigranol B** is largely inferred from the documented bioactivities of its chemical relatives, such as zeylenol and zeylenone. These compounds have demonstrated notable efficacy in preclinical studies, providing a solid foundation for exploring the therapeutic utility of **Uvarigranol B**.

Quantitative Bioactivity Data of Related Compounds

The following tables summarize key quantitative data from studies on polyoxygenated cyclohexenes from *Uvaria grandiflora*, which are indicative of the potential of **Uvarigranol B**.

Table 1: Cytotoxic Activity of Zeylenone

Cell Line	Activity	IC50 (μM)
Human Myeloid Leukemia (K-562)	Cytotoxic	2.3[1]
Human Cervical Cancer (HeLa)	Cytotoxic	18.3[1]

Table 2: Cytotoxic Activity of (-)-Zeylenol

Cell Line	Activity	IC50 (μM)
Human Breast Cancer (MDA-MB-231)	Cytotoxic	54 ± 10[2]
Human Hepatocellular Carcinoma (HepG2)	Cytotoxic	> 80[2]

Table 3: Enzyme Inhibitory Activity

Compound	Target Enzyme	Activity	IC50 (μM)
(-)-Zeylenone	α-glucosidase	Inhibitory	2.62[3]
(-)-Zeylenone	Monoacylglycerol Lipase (MAGL)	Inhibitory	27.90[3]
(-)-Uvariagrandol B	α-glucosidase	Inhibitory	Activity noted[4]
(+)-Grandifloracin	α-glucosidase	Inhibitory	7.1[4]
(-)-Zeylenol	α-glucosidase	Inhibitory	35.6[4]

Table 4: Anti-inflammatory Activity of (-)-Zeylenol

Time Post-Induction	Edema Inhibition (%)
15 min	90[2]
30 min	69[2]
60 min	52[2]
120 min	52[2]

Potential Therapeutic Avenues and Mechanisms of Action

The existing data on related compounds strongly suggest that **Uvarigranol B** may be a viable candidate for development in the following therapeutic areas:

- **Oncology:** The cytotoxic effects of zeulenone and (-)-zeulenol against various cancer cell lines highlight the potential of **Uvarigranol B** as an anticancer agent. The proposed mechanism for (-)-zeulenol involves the induction of apoptosis via the activation of caspase-3, a key enzyme in programmed cell death[2]. This suggests that **Uvarigranol B** could potentially trigger a similar apoptotic cascade in malignant cells.
- **Inflammatory Disorders:** The potent in vivo anti-inflammatory activity of (-)-zeulenol in a carrageenan-induced edema model suggests that **Uvarigranol B** could be effective in treating inflammatory conditions[2]. The underlying mechanism is likely tied to the inhibition of pro-inflammatory mediators.
- **Metabolic Diseases:** The significant α -glucosidase inhibitory activity of (-)-zeulenone and other related compounds points to a potential role for **Uvarigranol B** in managing type 2 diabetes[3][4]. By inhibiting this key digestive enzyme, **Uvarigranol B** could help regulate post-meal blood glucose levels.

Key Experimental Protocols

For researchers embarking on the study of **Uvarigranol B**, the following established experimental protocols for related compounds can serve as a valuable starting point.

1. Cytotoxicity Assessment (MTT Assay)

- Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
- Procedure:
 - Cancer cell lines (e.g., MDA-MB-231, HeLa) are cultured in 96-well plates.
 - Cells are treated with a range of concentrations of the test compound.
 - After a set incubation period (e.g., 48 hours), MTT reagent is added, which is converted by viable cells into a colored formazan product.
 - The formazan is dissolved, and the absorbance is measured to quantify cell viability.
 - The IC₅₀ is determined from the dose-response curve.

2. In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Paw Edema Model)

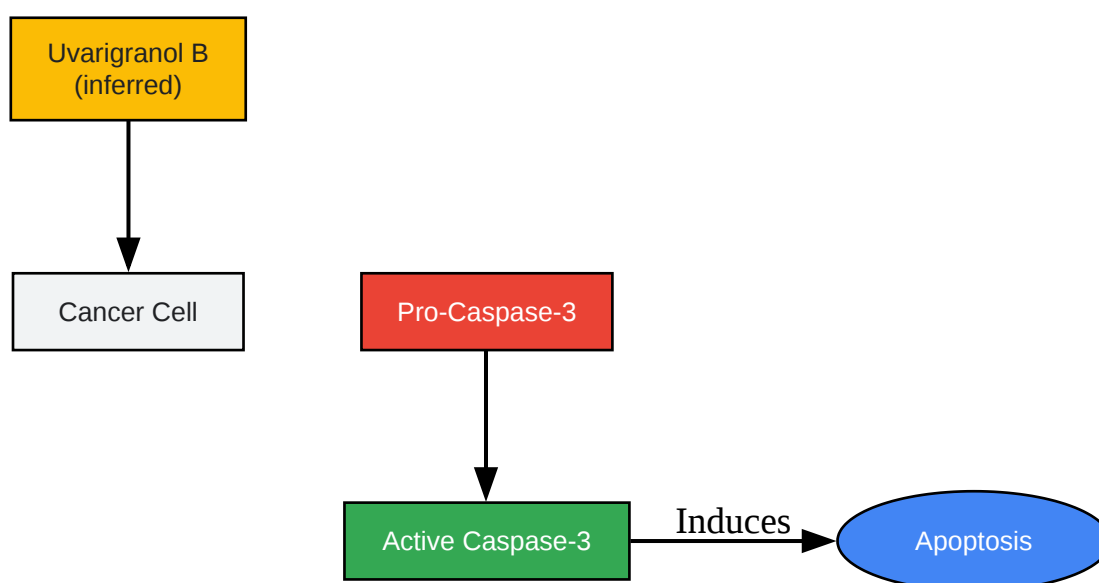
- Objective: To assess the anti-inflammatory effect of a compound in a live animal model.
- Procedure:
 - A pre-determined dose of the test compound is administered to rodents (e.g., Wistar rats).
 - Inflammation is induced by injecting carrageenan into the paw.
 - Paw volume is measured at regular intervals using a plethysmometer.
 - The reduction in paw swelling in the treated group compared to a control group indicates the degree of anti-inflammatory activity.

3. α -Glucosidase Inhibition Assay

- Objective: To measure the ability of a compound to inhibit the α -glucosidase enzyme.
- Procedure:
 - The α -glucosidase enzyme is incubated with the test compound at various concentrations.

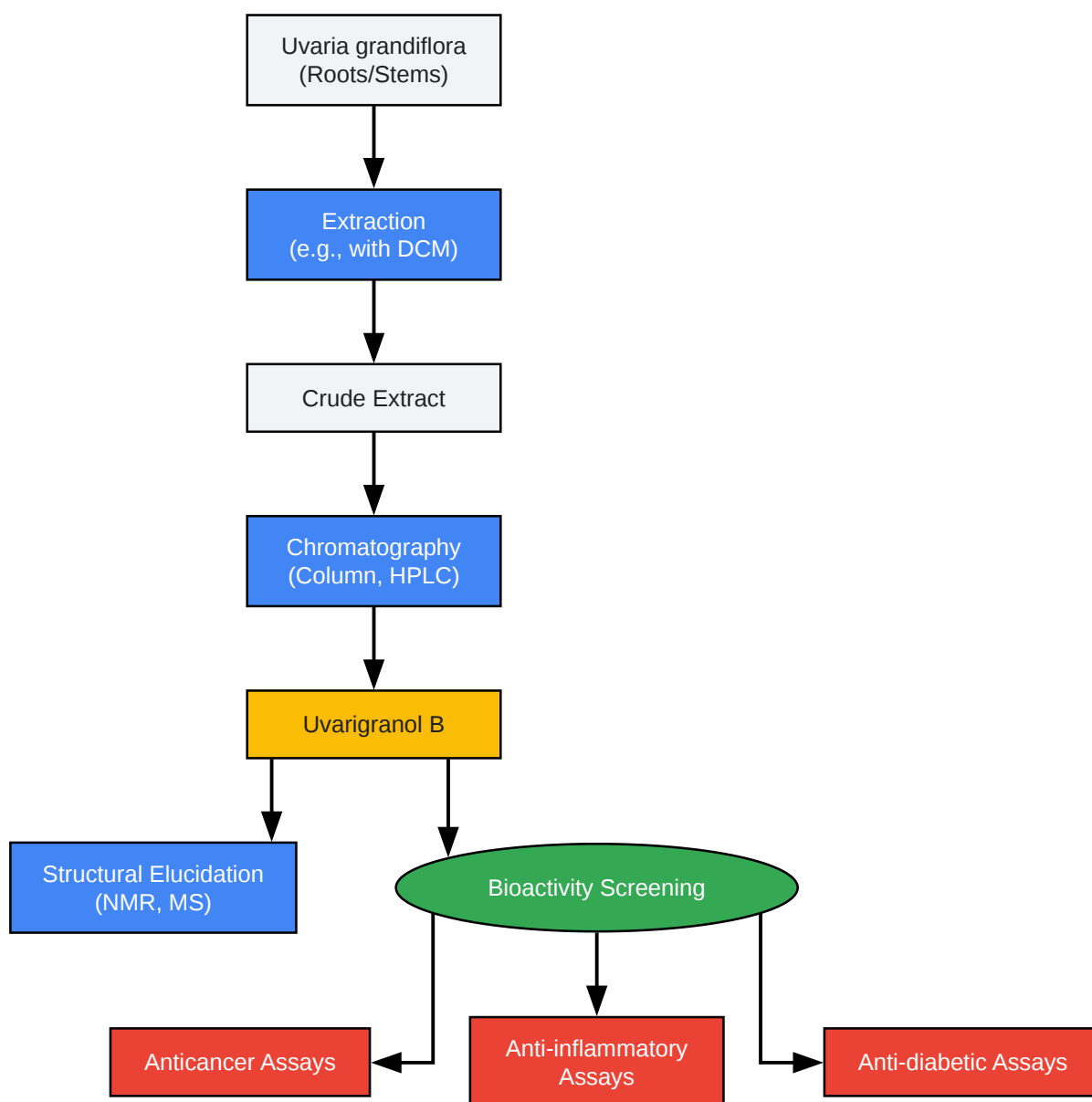
- A substrate (e.g., p-nitrophenyl- α -D-glucopyranoside) is added, which is converted by the enzyme into a colored product.
- The rate of color development is measured spectrophotometrically.
- A decrease in the rate of the reaction in the presence of the compound indicates inhibition. The IC₅₀ value is calculated.

Visualized Pathways and Workflows



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Caption: Inferred apoptotic pathway of **Uvarigranol B** in cancer cells.



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